2,2'-Bipyridine-5,5'-dicarbonitrile
Overview
Description
2,2’-Bipyridine-5,5’-dicarbonitrile is a chemical compound with the CAS Number: 1802-29-5 and a molecular weight of 206.21 . It is a solid substance and its IUPAC name is 2,2’-bipyridine-5,5’-dicarbonitrile .
Molecular Structure Analysis
The InChI code for 2,2’-Bipyridine-5,5’-dicarbonitrile is1S/C12H6N4/c13-5-9-1-3-11(15-7-9)12-4-2-10(6-14)8-16-12/h1-4,7-8H
. This code provides a standard way to encode the molecular structure using text. Physical And Chemical Properties Analysis
2,2’-Bipyridine-5,5’-dicarbonitrile has a density of 1.3±0.1 g/cm³ . Its boiling point is 414.6±45.0 °C at 760 mmHg . The compound has a molar refractivity of 56.2±0.4 cm³ and a molar volume of 155.8±5.0 cm³ .Scientific Research Applications
Summary of the Application
“2,2’-Bipyridine-5,5’-dicarbonitrile” is used as a ligand in coordination chemistry . It forms complexes with metals like Cobalt (Co) and Nickel (Ni), creating structures like [M(II)(bpydicarb)(H2O)4] where M(II) is either Co or Ni .
Methods of Application
The reaction of 2,2’-bipyridine-5,5’-dicarboxylic acid with the appropriate metal salt in water provides the mononuclear complexes . The isomorphous materials exhibit neutral six-coordinate metal–ligand complexes with MN2O4 geometry .
Results or Outcomes
The Co compound crystallizes in the monoclinic space group C2/c with cell parameters a=12.696 (4) Å, b=9.195 (4) Å, c=13.207 (5) Å, β=93.78 (1)°; the isomorphous Ni compound exhibits cell parameters a=12.477 (4) Å, b=9.818 (3) Å, c=12.658 (4) Å, β=92.099 (6)° .
Use in Synthesis of Bipyridine Derivatives
Summary of the Application
“2,2’-Bipyridine-5,5’-dicarbonitrile” is used as a precursor in the synthesis of bipyridine derivatives . These derivatives have applications in various fields, including biologically active molecules, ligands in transition-metal catalysis, photosensitizers, viologens, and in supramolecular structures .
Methods of Application
There are several methods for the synthesis of bipyridine derivatives, including Suzuki, Negishi, and Stille coupling, metal-catalyzed homocoupling reactions (Ullmann and Wurtz coupling), electrochemical methods, and other innovative techniques .
Results or Outcomes
The synthesis of bipyridine derivatives has been improved over the last 30 years, focusing on metal-catalyzed cross-coupling reactions . These new methods have helped overcome challenges associated with traditional catalysis methods, providing a more comprehensive understanding of the synthesis landscape .
Use in Synthesis of Other Chemical Compounds
Summary of the Application
“2,2’-Bipyridine-5,5’-dicarbonitrile” can be used as a starting material or precursor for the synthesis of other chemical compounds .
Methods of Application
The exact methods of application can vary depending on the specific chemical compound being synthesized .
Results or Outcomes
The outcomes of these syntheses can also vary, but the use of “2,2’-Bipyridine-5,5’-dicarbonitrile” as a starting material can often improve the yield of the desired product .
Use in Synthesis of Other Chemical Compounds
Summary of the Application
“2,2’-Bipyridine-5,5’-dicarbonitrile” can be used as a starting material or precursor for the synthesis of other chemical compounds .
Methods of Application
The exact methods of application can vary depending on the specific chemical compound being synthesized .
Results or Outcomes
The outcomes of these syntheses can also vary, but the use of “2,2’-Bipyridine-5,5’-dicarbonitrile” as a starting material can often improve the yield of the desired product .
Safety And Hazards
properties
IUPAC Name |
6-(5-cyanopyridin-2-yl)pyridine-3-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6N4/c13-5-9-1-3-11(15-7-9)12-4-2-10(6-14)8-16-12/h1-4,7-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFGASMNBMUOCGQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C#N)C2=NC=C(C=C2)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90453445 | |
Record name | 2,2'-BIPYRIDINE-5,5'-DICARBONITRILE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90453445 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,2'-Bipyridine-5,5'-dicarbonitrile | |
CAS RN |
1802-29-5 | |
Record name | [2,2′-Bipyridine]-5,5′-dicarbonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1802-29-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,2'-BIPYRIDINE-5,5'-DICARBONITRILE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90453445 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,2'-Bipyridine-5,5'-dicarbonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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